molecular formula C9H10ClF3N2 B14843927 3-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine

3-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine

Cat. No.: B14843927
M. Wt: 238.64 g/mol
InChI Key: WKBNPWFQKZXUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable amine under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the propan-1-amine chain allows for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-4-6(2-1-3-14)7(5-15-8)9(11,12)13/h4-5H,1-3,14H2

InChI Key

WKBNPWFQKZXUMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.